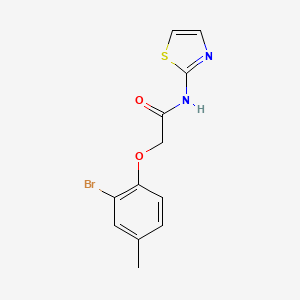

2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

Beschreibung

2-(2-Bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a thiazole ring linked to a substituted phenoxy group. Its molecular formula is C₁₂H₁₁BrN₂O₂S, with a bromine atom at the 2-position and a methyl group at the 4-position of the phenoxy moiety. The compound’s structure combines a thiazole-acetamide core with halogenated aromatic substituents, making it a candidate for diverse biological applications, including enzyme modulation and anticancer activity.

Eigenschaften

IUPAC Name |

2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c1-8-2-3-10(9(13)6-8)17-7-11(16)15-12-14-4-5-18-12/h2-6H,7H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCLGJGESKIPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=NC=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the ortho position.

Phenoxy Formation: The brominated product is then reacted with chloroacetic acid to form the phenoxyacetic acid derivative.

Thiazole Formation: The phenoxyacetic acid derivative is then reacted with thioamide to form the thiazole ring.

Amidation: Finally, the thiazole derivative is reacted with an appropriate amine to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thiazole ring.

Reduction: Reduction reactions may target the bromine atom or the carbonyl group in the acetamide.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

Oxidation: Products may include carboxylic acids or sulfoxides.

Reduction: Products may include alcohols or amines.

Substitution: Products may include azides or thiols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is , with a molecular weight of approximately 432.3 g/mol. The compound features:

- Bromo group : Enhances electrophilicity.

- Thiazole ring : Known for biological activity, particularly in antimicrobial and anti-inflammatory agents.

- Phenoxy moiety : Often associated with enhanced lipophilicity and bioactivity.

Medicinal Chemistry

The compound has been investigated for its potential as:

- Antimicrobial agent : Its thiazole component is linked to various biological activities, including antibacterial and antifungal properties. Studies have shown that derivatives of thiazoles exhibit significant activity against a range of pathogens.

- Anti-inflammatory properties : Research indicates that compounds similar to 2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases.

Drug Development

The compound serves as an important intermediate in the synthesis of more complex pharmaceuticals. Its structure allows for modifications that can enhance efficacy or reduce toxicity. For instance:

- Lead optimization : Variants of this compound have been synthesized to improve pharmacokinetic profiles and reduce side effects in preclinical models .

Agricultural Chemistry

There is emerging interest in the use of similar compounds as agrochemicals due to their potential herbicidal or fungicidal properties. The thiazole ring is known for its ability to interact with biological systems in plants, potentially leading to effective pest control solutions.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results indicated that compounds with similar structures to 2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria .

Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory activity of thiazole-containing compounds. The findings highlighted that certain derivatives significantly reduced inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Wirkmechanismus

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide depends on its specific application:

Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Aromatic Substituents

N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14)

- Structure : Substituted with 3-chloro-4-fluorophenyl on the thiazole ring.

- Synthesis: Reacts 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thioacetamide in ethanol .

- Key Differences: Replaces bromine and methylphenoxy with chloro-fluorophenyl. Halogen positioning may influence electron-withdrawing effects and binding to hydrophobic enzyme pockets.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Dichlorophenyl substituent at the acetamide’s α-position.

- Crystal Structure : The dichlorophenyl ring is twisted by 79.7° relative to the thiazole ring, affecting molecular planarity and intermolecular hydrogen bonding (N–H⋯N interactions) .

- Comparison: The bromo-methylphenoxy group in the target compound likely induces distinct steric and electronic effects compared to dichlorophenyl, altering solubility and target interactions.

Derivatives with Modified Phenoxy/Aromatic Groups

N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a)

- Structure : Hydroxy and methoxy groups on the phenyl ring.

- Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9.01 mM for COX-1, ~11.65 mM for COX-2) .

- Comparison: Polar substituents (OH, OCH₃) enhance solubility but reduce lipophilicity compared to bromo-methylphenoxy, which may favor membrane permeability.

2-(2-Bromo-4-ethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

Compounds with Anticancer Activity

2-[(3-Methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide (Compound 3.1)

- Structure: Triazinoquinazolinyl-thio group linked to thiazole-acetamide.

- Activity : Potent anticancer agent (GI₅₀: 0.25–5.01 μM against ovarian cancer) .

- Comparison: The triazinoquinazolinyl group introduces planar heteroaromaticity, enhancing DNA intercalation or topoisomerase inhibition, unlike the bromo-methylphenoxy group.

Derivatives with Heterocyclic Additions

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

Table 2. Physicochemical Properties

Key Findings and Implications

- Halogen Effects : Bromine in the target compound may enhance electrophilic reactivity compared to chloro/fluoro analogs, influencing covalent binding to targets like kinases or oxidases .

- Substituent Positioning: Methyl at the 4-position (vs.

- Biological Activity Trends : Polar substituents (e.g., hydroxy, sulfonamide) improve solubility but reduce cell permeability, whereas hydrophobic groups (bromo, methyl) may enhance membrane penetration .

Biologische Aktivität

2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The molecular formula of 2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is , with a molecular weight of approximately 348.2 g/mol. The compound features a thiazole ring, which is known for its diverse medicinal properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions utilizing various reagents and conditions. A common approach includes the formation of the thiazole moiety followed by acylation with an appropriate acetamide derivative. The synthesis pathway can be summarized as follows:

- Formation of Thiazole : Reaction of appropriate thioketones with halogenated compounds.

- Acetylation : The thiazole derivative is then reacted with 2-bromo-4-methylphenol to yield the final product.

Antimicrobial Activity

Research has demonstrated that derivatives containing the thiazole nucleus exhibit significant antimicrobial properties. For instance, compounds similar to 2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide have been evaluated against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Results

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| d1 | Staphylococcus aureus | 10 µg/mL |

| d2 | Escherichia coli | 15 µg/mL |

| d3 | Candida albicans | 12 µg/mL |

MIC: Minimum Inhibitory Concentration

The results indicate that compounds d1, d2, and d3 display promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay indicated that certain derivatives exhibit significant cytotoxicity.

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| d6 | MCF7 | 5.0 ± 0.5 |

| d7 | MCF7 | 6.0 ± 0.8 |

IC50: Half-maximal Inhibitory Concentration

Compounds d6 and d7 were identified as particularly potent against the MCF7 cell line, suggesting that modifications to the thiazole structure may enhance anticancer properties .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the structure significantly influences the biological activity of thiazole derivatives:

- Thiazole Ring : Essential for both antimicrobial and anticancer activities.

- Bromo Substitution : Enhances lipophilicity and bioavailability.

- Electron-Withdrawing Groups : Such as halogens or nitro groups improve activity against cancer cells by stabilizing interactions with target proteins.

Case Studies

A recent study synthesized several thiazole derivatives and evaluated their biological activities. The findings revealed that compounds with electron-donating groups exhibited enhanced cytotoxicity compared to those lacking such modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.